molecular formula C10H9F3O2 B1325231 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone CAS No. 870460-18-7

3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

Cat. No.: B1325231
CAS No.: 870460-18-7
M. Wt: 218.17 g/mol
InChI Key: ZDZLVZWUKCNACS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Characterization

The systematic IUPAC name for this compound is 1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-one , reflecting its methoxy-substituted aromatic ring and trifluoromethyl ketone backbone. Its molecular formula, C₁₀H₉F₃O₂ , corresponds to a molecular weight of 218.17 g/mol . The compound is registered under CAS number 870460-18-7 and is alternatively named 3-(2-methoxyphenyl)-1,1,1-trifluoropropan-2-one in some databases.

Key Identifiers:

Property Value Source
SMILES COC1=CC=CC=C1CC(=O)C(F)(F)F
InChI Key ZDZLVZWUKCNACS-UHFFFAOYSA-N
Synonymous Designations MFCD03844196, SCHEMBL6373517

The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish this compound from simpler trifluoromethyl ketones.

Molecular Geometry Optimization Through Computational Chemistry

Density functional theory (DFT) calculations at the B3LYP/6-311G* level predict a planar conformation for the methoxyphenyl ring, with the trifluoromethyl ketone group adopting a staggered orientation relative to the aromatic system. Key geometric parameters include:

  • C=O bond length : ~1.21 Å (consistent with typical ketones).
  • C–CF₃ bond length : ~1.54 Å, reflecting hyperconjugation between the carbonyl and trifluoromethyl groups.
  • Dihedral angle (C–C–C=O) : ~120°, minimizing steric clash between the methoxy and trifluoromethyl groups.

Electrostatic potential maps reveal electron-deficient regions near the carbonyl oxygen and trifluoromethyl group, suggesting susceptibility to nucleophilic attack at these sites.

X-ray Crystallographic Analysis of Solid-State Conformations

While no crystallographic data exists for this specific compound, analogous trifluoromethyl ketones (e.g., 1,1,1-trifluoroacetone ) exhibit C–F···H–C interactions that stabilize their solid-state packing. For example:

  • In 1,1,1-trifluoro-2-propanone , the trifluoromethyl group adopts a gauche conformation relative to the carbonyl, with F···H distances of ~2.5 Å.
  • Methoxy-substituted analogs, such as 3,3,3-trifluoro-1-(2-methoxyphenyl)-1-propanone , show intramolecular hydrogen bonding between the methoxy oxygen and adjacent protons, reducing torsional strain.

Hypothetically, the title compound would exhibit similar intermolecular interactions, with the methoxy group influencing crystal lattice symmetry through π-stacking of aromatic rings.

Comparative Structural Analysis With Related Trifluoromethyl Ketones

Table 1: Structural Comparison of Selected Trifluoromethyl Ketones

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone C₁₀H₉F₃O₂ 218.17 Ortho-methoxy substitution
1,1,1-Trifluoroacetone C₃H₃F₃O 112.05 Simple alkyl trifluoromethyl ketone
(Trifluoroacetyl)acetone C₅H₅F₃O₂ 154.09 β-Diketone with CF₃ group
3,3,3-Trifluoro-1-(9-phenanthryl)ethyl ester C₁₉H₁₃F₃O₂ 330.30 Polycyclic aromatic substitution
Key Observations:
  • Electronic Effects : The ortho-methoxy group in the title compound donates electron density via resonance, partially offsetting the electron-withdrawing nature of the trifluoromethyl group. This contrasts with 1,1,1-trifluoroacetone , where the absence of aromatic substituents results in stronger electrophilicity at the carbonyl.
  • Steric Profile : Compared to 3,3,3-trifluoro-1-(9-phenanthryl)-1-propanone , the smaller phenyl ring in the title compound reduces steric hindrance, enabling greater rotational freedom around the C–C bond.
  • Conformational Stability : β-Diketones like (trifluoroacetyl)acetone exhibit enol-keto tautomerism, whereas the title compound’s single ketone group avoids such complexity.

Properties

IUPAC Name

1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-8-5-3-2-4-7(8)6-9(14)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZLVZWUKCNACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645248
Record name 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870460-18-7
Record name 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetone under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the condensation reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid.

    Reduction: Formation of 3-(2-methoxyphenyl)-1,1,1-trifluoro-2-propanol.

    Substitution: Formation of halogenated derivatives, such as 3-(2-bromomethoxyphenyl)-1,1,1-trifluoro-2-propanone.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies have indicated that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. The lipophilic nature of this compound allows for enhanced interaction with cellular membranes, potentially leading to inhibition of cancer cell proliferation. Research has shown that derivatives of this compound may effectively target cancer cell lines in vitro .

Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects. It may modulate inflammatory pathways, although the specific mechanisms remain to be fully elucidated.

Antibacterial Effects : Similar compounds have demonstrated antibacterial activity against various strains of bacteria. For instance, trifluoromethylated compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Pseudomonas aeruginosa .

Material Science

The unique properties of 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone make it a valuable intermediate in the synthesis of complex organic molecules and materials. Its ability to enhance the stability and performance of polymers has been explored in various industrial applications .

Synthesis and Evaluation

A study synthesized various trifluoromethylated derivatives and evaluated their biological activities. Compounds similar to this compound showed promising results in inhibiting bacterial growth and cancer cell lines .

Structure-Activity Relationship (SAR)

Research indicated that modifications on the phenyl ring significantly influence the biological activity of these compounds. Smaller substituents tend to enhance antibacterial potency compared to larger groups .

Molecular Docking Studies

Computational studies have suggested that these compounds can interact effectively with targets such as DNA gyrase in bacteria, which is crucial for bacterial DNA replication. This interaction highlights the potential for developing new antibacterial agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxy group in the target compound increases electron density on the phenyl ring, reducing electrophilicity compared to chloro/bromo analogs. This alters reaction kinetics in nucleophilic additions .
  • Halogen vs. Alkoxy Groups : Chloro and bromo substituents enhance oxidative stability and intermolecular interactions (e.g., halogen bonding), whereas methoxy groups improve solubility in polar solvents .
  • Trifluoromethyl Impact : The CF₃ group universally increases lipophilicity (logP ~2.5–3.0) and metabolic resistance across analogs, critical for pharmacokinetic optimization .

Physicochemical Properties

Property 3-(2-Methoxyphenyl) Analogue 3-(3-Chlorophenyl) Analogue 3-(3-Bromophenyl) Analogue
Molecular Weight 232.2 g/mol 236.6 g/mol 281.0 g/mol
Melting Point 45–48°C 62–65°C 78–81°C
logP 2.8 3.1 3.3
Boiling Point 215–218°C 225–228°C 240–243°C

Notes:

  • Higher halogen atomic mass (Br > Cl) correlates with increased melting/boiling points due to stronger van der Waals forces .
  • Methoxy-substituted compounds exhibit lower logP than halogenated analogs, reflecting reduced hydrophobicity .

Contrasts:

  • The methoxy derivative’s antimicrobial activity is attributed to its balanced lipophilicity, enabling membrane penetration without excessive toxicity .
  • Chloro and bromo analogs show stronger agrochemical/anticancer effects due to higher electrophilicity and halogen bonding .

Biological Activity

3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone, commonly referred to as trifluoromethyl ketone, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a trifluoromethyl group that enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

The chemical structure of this compound can be represented as follows:

C10H9F3O\text{C}_10\text{H}_9\text{F}_3\text{O}

This compound is characterized by:

  • Trifluoromethyl group : Contributes to increased electron-withdrawing capacity.
  • Methoxyphenyl moiety : Enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anticancer and antimicrobial effects. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of trifluoromethyl ketones. Notably, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Inhibition of Cancer Cell Proliferation : Trifluoromethyl ketones have been reported to inhibit cell growth in several cancer types including breast (MCF-7), colon (Caco-2), and leukemia (HL-60) cell lines. For instance, a study demonstrated that derivatives of trifluoromethyl ketones could downregulate critical oncogenic transcription factors such as NF-κB and AP-1 .
Cell LineIC50 Value (μM)Mechanism of Action
MCF-731.25Inhibition of NF-κB
Caco-262.5Induction of apoptosis
HL-6050Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of trifluoromethyl ketones have also been explored. Research indicates that these compounds can exhibit inhibitory effects against various bacterial strains:

  • Bacterial Inhibition : Compounds containing the trifluoromethyl group have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for certain derivatives were found to be as low as 3.12 μg/mL against Staphylococcus aureus .
Bacterial StrainMIC Value (μg/mL)Type
Staphylococcus aureus3.12Gram-positive
Escherichia coli12.5Gram-negative

Case Studies and Research Findings

A comprehensive analysis of the biological activities associated with this compound reveals its multifaceted roles in therapeutic applications:

  • Study on Anticancer Properties :
    • A recent investigation highlighted the ability of trifluoromethyl ketones to induce apoptosis in MCF-7 cells through the activation of caspase pathways. The study reported a significant increase in caspase-3 activity upon treatment with the compound .
  • Antimicrobial Efficacy :
    • Another research effort focused on evaluating the antimicrobial efficacy of various trifluoromethyl ketones against clinical isolates. Results indicated that compounds with a methoxy substitution exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone, and how can purity be maximized?

  • Methodology : The compound can be synthesized via condensation of 2-methoxybenzaldehyde with 1,1,1-trifluoroacetone under basic conditions (e.g., NaOH in ethanol). Reaction optimization may involve adjusting stoichiometry (1:1.2 aldehyde:trifluoroacetone), refluxing at 60–80°C for 6–12 hours, and using catalytic agents like pyrrolidine. Purification typically employs fractional distillation or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and confirm structure using 1^1H/13^{13}C NMR (e.g., trifluoromethyl resonance at δ ~118 ppm in 19^{19}F NMR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). 19^{19}F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm).
  • IR : Detect carbonyl stretching (C=O) at ~1700–1750 cm1^{-1} and methoxy C-O at ~1250 cm1^{-1}.
  • MS : High-resolution ESI-MS validates molecular weight (C10_{10}H9_9F3_3O2_2, exact mass 218.056 g/mol) .

Q. How does the methoxy substituent influence the compound’s reactivity in nucleophilic additions?

  • Methodology : The electron-donating methoxy group at the 2-position activates the aromatic ring toward electrophilic substitution but sterically hinders nucleophilic attack on the trifluoromethyl ketone. Reactivity can be tested using Grignard reagents (e.g., MeMgBr) in THF at -78°C, monitoring adduct formation via 19^{19}F NMR .

Advanced Research Questions

Q. What computational methods predict the electronic effects of substituents on the trifluoromethyl ketone’s electrophilicity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. Compare Mulliken charges on the carbonyl carbon for 3-(2-methoxyphenyl) vs. halogen-substituted analogs (e.g., 3-Cl derivative from ). Solvent effects (PCM model) refine predictions for reactivity in polar aprotic solvents .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition) be resolved?

  • Methodology :

  • Experimental Design : Use orthogonal assays (e.g., fluorometric vs. colorimetric) to validate inhibition of target enzymes (e.g., cytochrome P450).
  • Data Analysis : Apply Hill slope models to distinguish nonspecific binding from true inhibition. Compare IC50_{50} values with structurally similar compounds (e.g., 3-Cl analog in ) to isolate substituent effects .

Q. What strategies mitigate keto-enol tautomerism interference in NMR analysis?

  • Methodology :

  • Variable-Temperature NMR : Acquire spectra at -40°C to slow tautomerization and resolve enol (δ ~5.5 ppm) vs. keto (δ ~3.3 ppm for adjacent CH2_2) proton signals.
  • Deuterium Exchange : Add D2_2O to quench enol content, observing signal depletion in 1^1H NMR .

Q. How do steric and electronic effects of the 2-methoxy group impact catalytic asymmetric reductions?

  • Methodology : Screen chiral catalysts (e.g., CBS or Noyori systems) in asymmetric hydrogenation. Compare enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10). Computational docking (AutoDock Vina) identifies steric clashes between the methoxy group and catalyst ligands .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to identify causes?

  • Methodology :

  • Purity Verification : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting behavior.
  • Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms. Slurry experiments in solvents (e.g., acetonitrile) isolate stable polymorphs .

Research Design Tables

Substituent Position Impact on Reactivity Reference
2-Methoxy (target compound)Steric hindrance reduces nucleophilic addition rates vs. 4-methoxy analogs
3-Chloro ()Electron-withdrawing effect increases electrophilicity of trifluoroketone

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